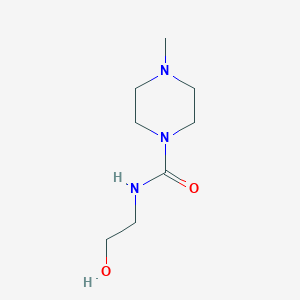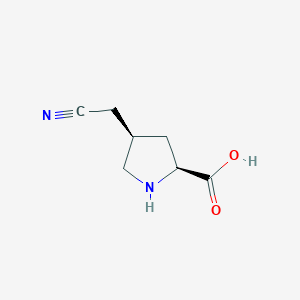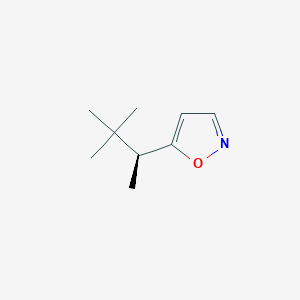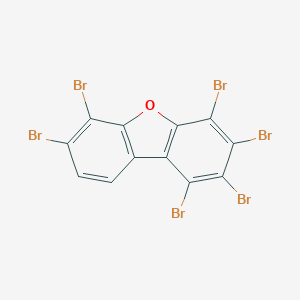
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide, also known as HEPES, is a zwitterionic organic compound that is commonly used as a buffering agent in biological and biochemical research. HEPES is a highly soluble, non-toxic, and stable compound that can maintain the pH of a solution in a narrow range, making it an ideal choice for a wide range of applications.
Wirkmechanismus
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide acts as a buffer by accepting or donating protons in a solution, thereby maintaining a stable pH range. The pKa of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is 7.55, which means that it is effective at buffering solutions in the pH range of 6.8 to 8.2. N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is also a zwitterionic compound, meaning that it has both positive and negative charges, which allows it to maintain its stability in a variety of solutions.
Biochemical and Physiological Effects
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal choice for use in biological and biochemical research. It does not interfere with enzyme activity, protein stability, or cell growth, and it is non-toxic to cells at the concentrations typically used in research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide as a buffering agent is its ability to maintain a stable pH range in a solution. Additionally, it is highly soluble, non-toxic, and stable, making it an ideal choice for use in a wide range of applications. However, N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has some limitations, such as its inability to buffer solutions at pH values outside of its effective range (6.8 to 8.2) and its relatively high cost compared to other buffering agents.
Zukünftige Richtungen
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been widely used in scientific research for many years, but there is still much to be learned about its properties and potential applications. Some possible future directions for research on N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide include:
1. Investigating the effects of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide on different cell types and tissues to better understand its potential applications in medical research.
2. Developing new methods for synthesizing N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide that are more cost-effective and environmentally friendly.
3. Exploring the use of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide in the development of new diagnostic tools, such as biosensors and immunoassays.
4. Studying the interaction of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide with other compounds and its potential effects on biological systems.
Conclusion
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is a highly versatile and widely used buffering agent in scientific research. Its ability to maintain a stable pH range in a solution makes it an ideal choice for a wide range of applications, from cell culture to protein purification. While N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has some limitations, its many advantages make it an essential tool for researchers in a variety of fields. Further research on N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is needed to fully understand its potential applications and properties.
Synthesemethoden
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide can be synthesized using a variety of methods, but the most commonly used method is the reaction of 4-methylpiperazine with chloroacetic acid, followed by the addition of sodium hydroxide to form the final product. The synthesis of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is a straightforward process that can be carried out using simple laboratory equipment, making it a cost-effective option for researchers.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is widely used in a variety of scientific research applications, including cell culture, protein purification, and enzyme assays. Its ability to maintain a stable pH range in a solution makes it an ideal buffering agent for these applications. Additionally, N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been used in the development of various diagnostic tools, such as biosensors and immunoassays.
Eigenschaften
CAS-Nummer |
116818-76-9 |
|---|---|
Produktname |
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide |
Molekularformel |
C8H17N3O2 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(13)9-2-7-12/h12H,2-7H2,1H3,(H,9,13) |
InChI-Schlüssel |
OPWWESRJWHOPFK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)NCCO |
Kanonische SMILES |
CN1CCN(CC1)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)










